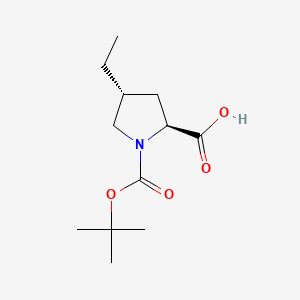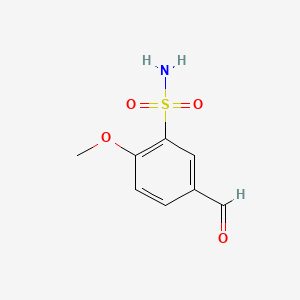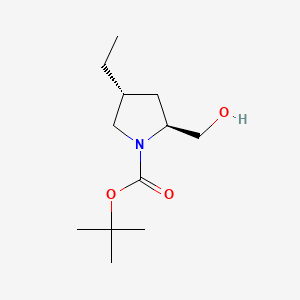
2-(4-(pyridin-2-yl)piperidin-1-yl)-N-(m-tolyl)acetamide dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
A 412997 dihidrocloruro es un agonista altamente selectivo para el receptor de dopamina D4. Ha sido ampliamente estudiado por sus posibles aplicaciones terapéuticas en diversos trastornos neurológicos y psiquiátricos. El compuesto tiene un peso molecular de 382,33 g/mol y es conocido por su capacidad de cruzar la barrera hematoencefálica de manera efectiva .
Aplicaciones Científicas De Investigación
A 412997 dihidrocloruro tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como compuesto de referencia en estudios que involucran agonistas del receptor de dopamina.
Biología: Se investiga su papel en la modulación de las funciones cognitivas y el comportamiento en modelos animales.
Medicina: Se explora para posibles aplicaciones terapéuticas en el tratamiento de trastornos psiquiátricos como la esquizofrenia y el trastorno por déficit de atención con hiperactividad (TDAH).
Industria: Se utiliza en el desarrollo de nuevos agentes farmacológicos que se dirigen a los receptores de dopamina .
Mecanismo De Acción
A 412997 dihidrocloruro ejerce sus efectos uniéndose selectivamente y activando el receptor de dopamina D4. Este receptor es un receptor acoplado a proteína G que juega un papel crucial en la regulación de la neurotransmisión en el cerebro. La activación del receptor D4 por A 412997 dihidrocloruro conduce a eventos de señalización posteriores que modulan las funciones cognitivas, el comportamiento y otros procesos neurológicos .
Compuestos Similares:
PD168077: Otro agonista selectivo del receptor de dopamina D4 con un perfil de selectividad diferente.
CP226269: Un compuesto con afinidad de receptor similar pero propiedades farmacocinéticas diferentes
Singularidad del A 412997 Dihidrocloruro: A 412997 dihidrocloruro es único debido a su superior selectividad para el receptor de dopamina D4 y su capacidad de cruzar la barrera hematoencefálica de manera efectiva. Esto lo convierte en una herramienta valiosa tanto en investigación como en potenciales aplicaciones terapéuticas .
Análisis Bioquímico
Biochemical Properties
A 412997 dihydrochloride plays a crucial role in biochemical reactions by selectively binding to dopamine D4 receptors. These receptors are part of the G protein-coupled receptor family and are primarily found in the brain. The compound exhibits high affinity for both rat and human dopamine D4 receptors, with dissociation constants (Ki) of 12.1 nM and 7.9 nM, respectively . By activating these receptors, A 412997 dihydrochloride can modulate neurotransmitter release and influence various neural processes. It does not show significant affinity for other dopamine receptor subtypes, ensuring its selectivity .
Cellular Effects
A 412997 dihydrochloride exerts several effects on different cell types and cellular processes. In neuronal cells, it enhances cognitive performance by improving short-term memory and cognitive functions . The compound influences cell signaling pathways by activating dopamine D4 receptors, which in turn modulate cyclic adenosine monophosphate (cAMP) levels and protein kinase A (PKA) activity. This activation can lead to changes in gene expression and alterations in cellular metabolism . Additionally, A 412997 dihydrochloride has been shown to increase locomotor activity and reduce non-rapid eye movement (NREM) sleep duration in animal models .
Molecular Mechanism
The molecular mechanism of A 412997 dihydrochloride involves its selective binding to dopamine D4 receptors. Upon binding, the compound activates these receptors, leading to the inhibition of adenylate cyclase and a subsequent decrease in cAMP levels . This reduction in cAMP levels affects downstream signaling pathways, including the activation of PKA and the regulation of gene expression. The compound’s selectivity for dopamine D4 receptors ensures that it does not interact significantly with other dopamine receptor subtypes, minimizing potential side effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of A 412997 dihydrochloride have been observed to change over time. The compound is stable under recommended storage conditions and can be stored for up to 12 months . In in vitro studies, A 412997 dihydrochloride has shown consistent effects on cognitive performance and receptor activation over extended periods . In in vivo studies, the compound’s effects on locomotor activity and sleep patterns have been observed to persist over time, indicating its potential for long-term therapeutic use .
Dosage Effects in Animal Models
The effects of A 412997 dihydrochloride vary with different dosages in animal models. At lower doses, the compound enhances cognitive performance and increases locomotor activity . At higher doses, it can lead to adverse effects such as increased anxiety and altered sleep patterns . The compound’s therapeutic window is narrow, and careful dosage optimization is necessary to achieve the desired effects without causing toxicity .
Metabolic Pathways
A 412997 dihydrochloride is involved in several metabolic pathways. Upon administration, the compound is rapidly absorbed and distributed in the body . It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions. The primary enzymes involved in its metabolism include cytochrome P450 isoforms, which facilitate the oxidation and conjugation of the compound . The metabolites are then excreted through the kidneys .
Transport and Distribution
A 412997 dihydrochloride is transported and distributed within cells and tissues through various mechanisms. The compound can cross the blood-brain barrier, allowing it to reach its target receptors in the brain . It interacts with specific transporters and binding proteins that facilitate its uptake and distribution within neuronal cells . The compound’s ability to cross the blood-brain barrier is crucial for its effectiveness in modulating cognitive functions and treating psychiatric disorders .
Subcellular Localization
The subcellular localization of A 412997 dihydrochloride is primarily within the neuronal cell membranes, where dopamine D4 receptors are located . The compound’s activity is dependent on its ability to bind to these receptors and initiate downstream signaling pathways. Post-translational modifications and targeting signals play a role in directing the compound to specific compartments within the cells . The precise localization of A 412997 dihydrochloride ensures its selective action on dopamine D4 receptors, minimizing off-target effects .
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción: La síntesis de A 412997 dihidrocloruro implica múltiples pasos, comenzando con los compuestos precursores apropiados. Los pasos clave incluyen la formación del anillo de piperidina y la posterior unión de los grupos piridina y fenilo. El producto final se obtiene como una sal de dihidrocloruro para mejorar su estabilidad y solubilidad .
Métodos de Producción Industrial: La producción industrial de A 412997 dihidrocloruro sigue rutas sintéticas similares, pero a mayor escala. El proceso implica estrictas medidas de control de calidad para garantizar alta pureza y consistencia. El compuesto se produce típicamente en forma de polvo y se almacena en condiciones desecadas para mantener su estabilidad .
Análisis De Reacciones Químicas
Tipos de Reacciones: A 412997 dihidrocloruro principalmente se somete a reacciones de sustitución debido a la presencia de grupos funcionales reactivos. También puede participar en reacciones de oxidación y reducción bajo condiciones específicas .
Reactivos y Condiciones Comunes:
Reacciones de Sustitución: Los reactivos comunes incluyen agentes halogenantes y nucleófilos. Las condiciones típicamente implican temperaturas moderadas y solventes como el diclorometano.
Reacciones de Oxidación: Se utilizan reactivos como el permanganato de potasio o el peróxido de hidrógeno en condiciones ácidas o básicas.
Reacciones de Reducción: Se emplean agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio en condiciones anhidras.
Productos Principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, las reacciones de sustitución pueden producir varios derivados sustituidos, mientras que las reacciones de oxidación y reducción pueden modificar los grupos funcionales presentes en la molécula .
Comparación Con Compuestos Similares
PD168077: Another selective dopamine D4 receptor agonist with a different selectivity profile.
CP226269: A compound with similar receptor affinity but different pharmacokinetic properties
Uniqueness of A 412997 Dihydrochloride: A 412997 dihydrochloride is unique due to its superior selectivity for the dopamine D4 receptor and its ability to cross the blood-brain barrier effectively. This makes it a valuable tool in both research and potential therapeutic applications .
Propiedades
IUPAC Name |
N-(3-methylphenyl)-2-(4-pyridin-2-ylpiperidin-1-yl)acetamide;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O.2ClH/c1-15-5-4-6-17(13-15)21-19(23)14-22-11-8-16(9-12-22)18-7-2-3-10-20-18;;/h2-7,10,13,16H,8-9,11-12,14H2,1H3,(H,21,23);2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIGNSSHMCNBHQX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2CCC(CC2)C3=CC=CC=N3.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25Cl2N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1347744-96-0 |
Source


|
| Record name | 1347744-96-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4,7-Methano-1H-isoindole,octahydro-3a-methyl-,[3aS-(3a-alpha-,4-bta-,7-bta-,7a-alpha-)]-(9CI)](/img/no-structure.png)
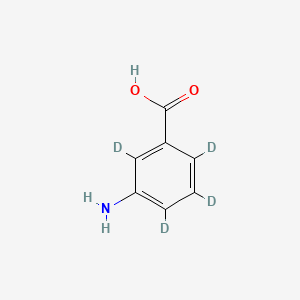
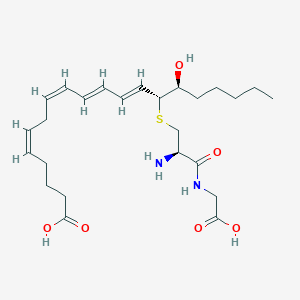


![Thiazolo[4,5-B]pyridin-2(3H)-one](/img/structure/B583327.png)
